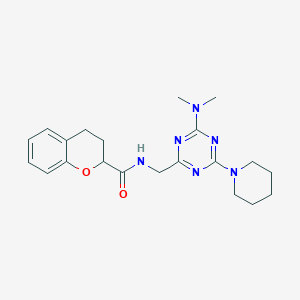![molecular formula C24H18BrN3 B2975124 8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-69-2](/img/structure/B2975124.png)
8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic system with a pyrazole ring fused to a quinoline ring. The molecule is substituted with bromine, phenyl, and dimethylphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and formula. It has a molecular weight of 442.36 g/mol and an exact mass of 441.084061 g/mol . The molecular formula is C25H20BrN3, indicating that it contains 25 carbon atoms, 20 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms .科学的研究の応用
Synthesis and Medicinal Applications
Antiamoebic Activity and Toxicity Evaluation : Derivatives similar to 8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, specifically 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo [4,5-b] quinoxaline-2-yl)-2-pyrazoline, have been synthesized and their antiamoebic activities evaluated against Entamoeba histolytica. These compounds displayed promising antiamoebic activity with IC(50) values surpassing that of the standard drug metronidazole. Their non-toxic nature was confirmed through MTT assay on kidney epithelial cell lines (Budakoti et al., 2008).
Anticancer Potential : Iridium(III) complexes based on a pyrazole-appended quinoline-based BODIPY demonstrated strong binding with DNA and proteins, indicating potential applications in cancer treatment. These complexes showed cytotoxicity against human cervical cancer cell lines, highlighting their promise as therapeutic agents (Paitandi et al., 2017).
Photophysical Applications and Molecular Logic
Photophysics and Molecular Logic Switches : Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline demonstrated unique photophysical properties, including solvatochromism, acidochromism, and solid-state fluorescence. These properties make them suitable for implementing molecular logic switches, with potential applications in molecular electronics (Uchacz et al., 2016).
Material Science and Organic Electronics
Organic Light-Emitting Devices (OLEDs) : Derivatives of pyrazolo[3,4-b]quinoline have been explored for their potential as luminophors in OLEDs. The synthesis and evaluation of 4-(p-N,N-diarylphenyl)substituted 1H-pyrazolo[3,4-b]quinolines for electroluminescent devices indicate the possibility of tuning the emission spectrum through various substitutions, suggesting their utility in OLED fabrication (Danel et al., 2009).
Supramolecular Chemistry
Dimensionality of Supramolecular Aggregation : The effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines was studied. The research demonstrated how different substituents influence the formation of cyclic dimers, sheets, and complex three-dimensional framework structures through hydrogen bonding, offering insights into designing supramolecular architectures (Portilla et al., 2005).
将来の方向性
特性
IUPAC Name |
8-bromo-1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3/c1-15-8-10-19(12-16(15)2)28-24-20-13-18(25)9-11-22(20)26-14-21(24)23(27-28)17-6-4-3-5-7-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWDQFUMNQEYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-(4-fluorophenyl)urea](/img/structure/B2975044.png)
![3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2975046.png)
![4-(3-Azabicyclo[3.2.1]octan-3-ylsulfonyl)benzenesulfonyl fluoride](/img/structure/B2975047.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2975048.png)
![Tert-butyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate](/img/structure/B2975049.png)
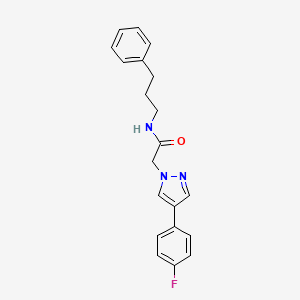
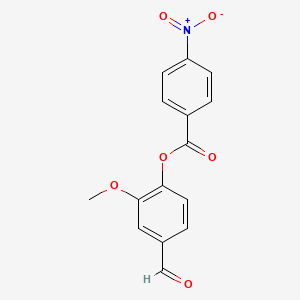
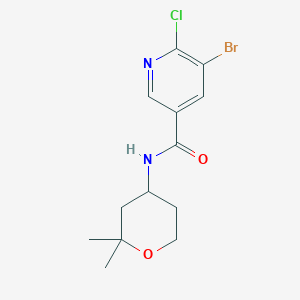
![5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2975054.png)
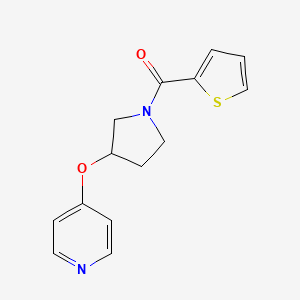
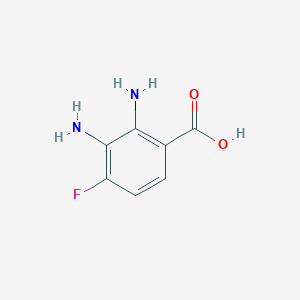
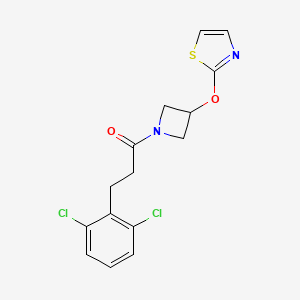
![2-Ethyl-1-[(4-{4-[(2-ethylpiperidyl)sulfonyl]phenyl}phenyl)sulfonyl]piperidine](/img/structure/B2975063.png)
